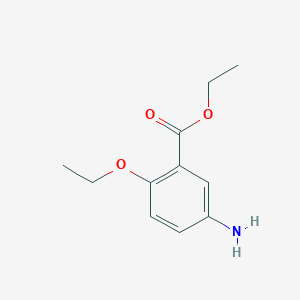

Ethyl 5-amino-2-ethoxybenzoate

Description

Ethyl 5-amino-2-ethoxybenzoate is a benzoate ester derivative characterized by an ethoxy group at the 2-position and an amino group at the 5-position of the benzene ring. Benzoate esters are widely studied for their roles in pharmaceuticals, agrochemicals, and material science, often valued for their solubility profiles, stability, and functional group reactivity .

Properties

IUPAC Name |

ethyl 5-amino-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFMLNWLRBOKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255296 | |

| Record name | Benzoic acid, 5-amino-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80074-91-5 | |

| Record name | Benzoic acid, 5-amino-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80074-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 5-amino-2-ethoxybenzoate typically involves the reaction of 5-amino-2-ethoxybenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of an acid catalyst to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-2-ethoxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-2-ethoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is utilized in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

Structural Differences :

Physical Properties :

Ethyl 5-(2-Aminothiazol-4-yl)-2-Methoxybenzoate (CAS: 1416342-29-4)

Structural Differences :

Functional Reactivity :

- The aminothiazole moiety enhances bioactivity, as thiazoles are known for antimicrobial and anti-inflammatory properties .

Benzoxazole-Tetrazole Hybrid Derivatives

Structural Differences :

Pharmacological Activity :

- Demonstrated antibacterial, antifungal, and anti-inflammatory activities due to tetrazole’s electron-withdrawing properties and benzoxazole’s aromatic stability .

Key Distinction: The tetrazole-benzoxazole framework offers higher ring strain and nitrogen-rich pharmacophores, contrasting with the ester-based solubility and simpler reactivity of ethyl 5-amino-2-ethoxybenzoate.

2-Aminobenzamide Derivatives

Structural Differences :

- Functional Groups : Amide group at the 2-position (vs. ester and ethoxy groups in the target compound) .

Biological Activity

Ethyl 5-amino-2-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article presents a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : Approximately 221.25 g/mol

The compound features an ethyl ester group, an amino group at the 5-position, and an ethoxy group at the 2-position of the benzoic acid structure. This unique arrangement of functional groups contributes to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of this compound. It is believed that these properties arise from its ability to interact with bacterial DNA, inhibiting essential transcription and replication processes necessary for bacterial growth. This selectivity for bacterial cells over mammalian cells suggests potential for reduced side effects compared to conventional antibiotics.

Table 1: Summary of Antibacterial Activity Studies

The mechanism by which this compound exerts its antibacterial effects is still under investigation. Preliminary data suggest that it may disrupt bacterial cell membrane integrity or interfere with metabolic pathways critical for bacterial survival . Further research is needed to elucidate the exact pathways involved.

Case Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited significant antibacterial activity, reducing bacterial counts by over 90% in treated cultures compared to controls. This finding positions it as a promising candidate for further development in antibiotic therapies targeting resistant infections.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics like penicillin. The combination showed enhanced antibacterial activity, suggesting potential for use in combination therapies to combat resistant bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can guide future modifications aimed at enhancing its biological activity. Key modifications that have been studied include:

- Alkyl Chain Length : Variations in the length of the ethoxy group have been shown to affect solubility and permeability, impacting overall efficacy.

- Substituent Positioning : Alterations in the positioning of amino and ethoxy groups can influence binding affinity to bacterial targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced membrane penetration |

| Altered amino group position | Variable binding affinity |

Q & A

How can researchers optimize the synthesis of ethyl 5-amino-2-ethoxybenzoate to improve yield and purity?

Level: Basic (Methodological Synthesis)

Answer:

Synthetic optimization should focus on:

- Esterification and protection strategies : Use catalytic acid (e.g., H₂SO₄) for esterification of the benzoic acid precursor, followed by selective amino group protection (e.g., Boc or Fmoc) to prevent side reactions during ethoxylation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative thin-layer chromatography (TLC) to isolate intermediates .

- Quality control : Validate purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity using ¹H/¹³C NMR (DMSO-d₆ solvent, δ 1.2–1.4 ppm for ethyl group protons) .

What analytical techniques are critical for characterizing this compound and its derivatives?

Level: Basic (Analytical Chemistry)

Answer:

Key techniques include:

- Spectroscopy : ¹H/¹³C NMR for functional group identification, FTIR for amine (-NH₂) and ester (-COO-) stretching frequencies (e.g., 1680–1720 cm⁻¹ for ester C=O) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1 for C₁₀H₁₃NO₃) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV/vis detection to assess purity and quantify degradation products .

How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Level: Advanced (Data Contradiction Analysis)

Answer:

Address discrepancies via:

- Controlled stability studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C/40°C, sampling at intervals for HPLC-UV analysis .

- Degradation product identification : Use LC-MS/MS to detect hydrolyzed products (e.g., 5-amino-2-ethoxybenzoic acid or ethoxylated byproducts) .

- Statistical validation : Apply ANOVA to compare degradation rates across pH groups, ensuring p < 0.05 significance thresholds .

What experimental designs are suitable for probing the compound’s pharmacological activity in vitro?

Level: Advanced (Biological Research)

Answer:

Designs may include:

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin or dopamine receptors, given structural analogs in benzamide research ).

- Cellular uptake studies : Fluorescent tagging (e.g., dansyl chloride derivatization) to track intracellular accumulation in cancer or neuronal cell lines .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values for cytotoxicity or enzyme inhibition .

How should researchers handle discrepancies in spectroscopic data during structure elucidation?

Level: Methodological (Data Analysis)

Answer:

Mitigate conflicts through:

- Multi-technique corroboration : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare IR/MS data to computational predictions (e.g., Gaussian DFT calculations) .

- Crystallography : Attempt single-crystal X-ray diffraction if crystalline derivatives are obtainable .

- Error source identification : Check solvent purity, calibration standards, and instrument drift (e.g., NMR shimming, MS ionization efficiency) .

What strategies are recommended for studying the compound’s metabolic pathways in biological systems?

Level: Advanced (Metabolomics)

Answer:

Approaches include:

- In vitro microsomal assays : Incubate with liver microsomes (e.g., rat/human) and NADPH, followed by LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotope labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace metabolic fate via mass spectrometry .

- Computational modeling : Use software like Schrödinger’s ADMET Predictor to simulate CYP450 enzyme interactions .

How can researchers ensure reproducibility in kinetic studies of this compound’s reactions?

Level: Methodological (Experimental Design)

Answer:

Ensure reproducibility by:

- Standardized protocols : Document reaction conditions (temperature, solvent purity, stirring rate) and use internal standards (e.g., deuterated analogs) for quantification .

- Blind replicates : Perform triplicate experiments with randomized sample processing to minimize batch effects .

- Data transparency : Share raw NMR/HPLC files in open repositories (e.g., Zenodo) with metadata annotations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.